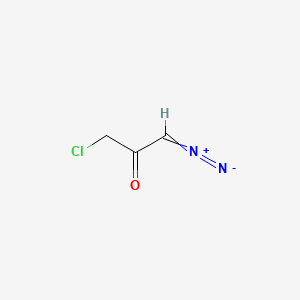

2-Propanone, 1-chloro-3-diazo-

Description

Fundamental Reactivity of α-Diazoketones

The chemistry of α-diazoketones is characterized by their ability to undergo a variety of transformations, making them valuable intermediates in the synthesis of complex molecules. acs.orgslideshare.net Their reactivity stems from the carbon-nitrogen bond of the diazo group, which can be cleaved under thermal, photolytic, or catalytic conditions. organic-chemistry.orgyoutube.com

A primary reaction pathway for α-diazoketones, including 2-propanone, 1-chloro-3-diazo-, involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive α-ketocarbene intermediate. slideshare.netcaltech.educsbsju.edu This process can be initiated by heat, light (photolysis), or transition metal catalysts such as those containing rhodium, copper, or silver. organic-chemistry.orgyoutube.comwikipedia.org The loss of the stable dinitrogen molecule provides a strong thermodynamic driving force for this transformation. libretexts.org

The resulting α-ketocarbene is an electron-deficient species with a divalent carbon atom, making it highly electrophilic and prone to a variety of subsequent reactions. csbsju.edu These reactions include insertions into C-H and O-H bonds, cyclopropanations of alkenes, and rearrangements. nih.govmdpi.com The nature of the substituents on the α-diazoketone can influence the stability and reactivity of the carbene intermediate. acs.org

Several factors dictate the reaction pathways and selectivity of α-diazoketones. The choice of stimulus—thermal, photochemical, or catalytic—is a major determinant. organic-chemistry.org For instance, transition metal catalysts can form metal-carbene intermediates that exhibit different reactivity and selectivity compared to the free carbene generated photochemically. wikipedia.org

The solvent can also play a crucial role. In nucleophilic solvents like methanol (B129727), the carbene intermediate can be trapped, leading to insertion products. organic-chemistry.org The conformation of the α-diazoketone, specifically the equilibrium between the s-cis and s-trans conformers, is also significant. wikipedia.org The s-cis conformer is often implicated in concerted rearrangement pathways due to the anti-periplanar alignment of the leaving and migrating groups. wikipedia.org Steric and electronic effects of the substituents on the diazoketone also impact reaction rates and product distribution. organic-chemistry.org

Wolff Rearrangement and Derivatives

The Wolff rearrangement is a hallmark reaction of α-diazoketones, wherein they rearrange to form a ketene (B1206846) intermediate. slideshare.netwikipedia.org This rearrangement is a powerful tool in organic synthesis, often employed in ring contraction of cyclic α-diazoketones and in the Arndt-Eistert homologation of carboxylic acids. wikipedia.org

The mechanism of the Wolff rearrangement has been a subject of extensive study and debate, with evidence supporting both concerted and stepwise pathways. caltech.eduwikipedia.org The specific pathway can be influenced by the substrate structure and reaction conditions. caltech.edu

In a concerted mechanism, the extrusion of nitrogen occurs simultaneously with the 1,2-migration of a substituent from the carbonyl carbon to the carbene carbon. caltech.educsbsju.edu This pathway is believed to proceed through a transition state where the bond breaking and bond forming occur in a single step. csbsju.edu Isotopic labeling studies and the retention of stereochemistry in the migrating group often provide evidence for a concerted process. caltech.edu The s-cis conformation of the α-diazoketone is considered to be a prerequisite for the concerted pathway. wikipedia.org

Alternatively, the Wolff rearrangement can proceed through a stepwise mechanism involving the initial formation of an α-ketocarbene intermediate. caltech.educsbsju.edu This carbene can exist as either a singlet or triplet species, though the rearrangement is thought to primarily involve the singlet state. acs.org Following its formation, the carbene undergoes a 1,2-rearrangement to yield the ketene. csbsju.edu This pathway is more likely for α-diazoketones that adopt an s-trans conformation, where a concerted migration is geometrically disfavored. wikipedia.org The presence of carbene trapping products can indicate a stepwise mechanism. organic-chemistry.org

Table of Key Reaction Parameters and Outcomes

| Factor | Influence on Reactivity and Selectivity | Example Outcome |

| Reaction Condition | Thermal, photolytic, or catalytic methods determine the reaction pathway. | Metal catalysts can lead to stable metal-carbenes, altering product distribution compared to photolysis. wikipedia.org |

| Solvent | Nucleophilic solvents can trap carbene intermediates. | Use of methanol can result in O-H insertion products. organic-chemistry.org |

| Conformation | s-cis vs. s-trans conformers influence the likelihood of concerted vs. stepwise mechanisms. | s-cis conformers favor concerted Wolff rearrangements. wikipedia.org |

| Substituents | Steric and electronic properties of substituents affect reaction rates and migratory aptitudes. | Bulky substituents may hinder certain reaction pathways. organic-chemistry.org |

Structure

3D Structure

Properties

CAS No. |

20485-53-4 |

|---|---|

Molecular Formula |

C3H3ClN2O |

Molecular Weight |

118.52 g/mol |

IUPAC Name |

1-chloro-3-diazopropan-2-one |

InChI |

InChI=1S/C3H3ClN2O/c4-1-3(7)2-6-5/h2H,1H2 |

InChI Key |

QQRZDPCAMOLWBA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C=[N+]=[N-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propanone, 1 Chloro 3 Diazo and Analogous α Diazoketones

Acylation Approaches to α-Diazoketones

A foundational method for synthesizing α-diazoketones is the acylation of diazomethane (B1218177), a process developed by Arndt and Eistert. sioc.ac.cnacs.org This reaction typically involves the treatment of an acid chloride with diazomethane. rsc.org An improved Arndt-Eistert synthesis allows for the efficient conversion of acid halides using a stoichiometric amount of diazomethane in the presence of calcium oxide, which acts as an acid scavenger, preventing the formation of ketene (B1206846) or haloketone byproducts. acs.org

However, the acylation of diazomethane with α,β-unsaturated acid chlorides and anhydrides is often not successful. This is due to the high reactivity of the conjugated double bonds, which can lead to dipolar cycloaddition reactions and the formation of pyrazoline isomers as side products. orgsyn.org

A notable example is the reaction of trimethylsilyldiazomethane (B103560) with a mixed anhydride, derived from a carboxylic acid and ethyl chloroformate, which produces the corresponding diazoketone in high yield. organic-chemistry.org

Diazo Transfer Reactions

Diazo transfer reactions are a widely used and powerful technique for the synthesis of α-diazoketones. sioc.ac.cn This method involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound. rsc.org

Regitz Diazo-Transfer Protocols

First described by Otto Dimroth in 1910 and later extensively developed by Manfred Regitz, this reaction involves the base-induced transfer of a diazo group from a diazo-donor to a C-H acidic compound. wikipedia.org The mechanism proceeds through the deprotonation of the α-carbon of a carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the diazo-donor. wikipedia.org

While direct diazo transfer to simple ketone enolates is often not feasible, a "deformylative diazo transfer" strategy, pioneered by Regitz, provides a two-step solution. This involves the initial formylation of the ketone, followed by treatment with a sulfonyl azide reagent. orgsyn.org For more sensitive substrates, a trifluoroacetyl group can be used for the same purpose. chem-station.com

Utilization of Sulfonyl Azides in Diazo Transfer

Historically, tosyl azide (p-toluenesulfonyl azide) was the reagent of choice for diazo transfer reactions. wikipedia.org However, due to safety concerns associated with its potential explosivity, alternative reagents have been developed. nih.gov These include methanesulfonyl azide (mesyl azide), p-acetamidobenzenesulfonyl azide, and imidazole-1-sulfonyl azide. orgsyn.orgwikipedia.org

Methanesulfonyl azide offers the advantage of easy separation of byproducts, as excess reagent and the resulting methanesulfonamide (B31651) can be removed by extraction with a dilute aqueous base. orgsyn.org For larger-scale preparations, p-acetamidobenzenesulfonyl azide is often recommended due to its enhanced safety profile. orgsyn.org

Advancements in Diazoacetylation Reagents

Recent progress has led to the development of more stable and efficient diazoacetylation reagents. One such example is succinimidyl diazoacetate, which can be used for the direct diazoacetylation of amines, phenols, and thiophenols. researchgate.net Another is ethyl 2-diazomaalonyl chloride, which reacts with various nucleophiles to produce a range of diazocarbonyl compounds. researchgate.net

Furthermore, a "sulfonyl-azide-free" (SAFE) protocol has been developed for diazo transfer in an aqueous medium. rsc.org This method has a broad substrate scope and can be used to generate arrays of diazo compounds for combinatorial chemistry. rsc.org

| Reagent | Advantages | Disadvantages |

| Tosyl Azide | Historically significant, well-established | Potentially explosive |

| Methanesulfonyl Azide | Easy byproduct removal | Safety concerns |

| p-Acetamidobenzenesulfonyl Azide | Safer alternative to tosyl azide | |

| Imidazole-1-sulfonyl Azide | High reactivity, stable salts available organic-chemistry.orgacs.org | |

| Succinimidyl Diazoacetate | Stable, direct diazoacetylation | |

| Ethyl 2-diazomaalonyl Chloride | Versatile for various nucleophiles |

Diazotization Strategies for Primary Amines

The diazotization of primary amines is another route to α-diazoketones, although it is more commonly applied to aromatic amines. organic-chemistry.org The reaction involves treating a primary amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgyoutube.com

For aliphatic primary amines, the resulting diazonium salts are often unstable and can lead to a mixture of products through substitution, elimination, and rearrangement reactions. organic-chemistry.orglibretexts.org However, recent research has shown that conducting the diazotization of aliphatic amines in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can control the reaction and allow for selective transformations. nih.gov

Dehydrogenation Methods for α-Diazoketone Precursors

The dehydrogenation of hydrazones offers an atom-economical alternative for the synthesis of diazo compounds. acs.org This method avoids the use of potentially hazardous sulfonyl azides. nih.gov

Traditional methods for hydrazone dehydrogenation often employ stoichiometric amounts of heavy metal oxidants like mercury(II) oxide, silver(I) oxide, or manganese dioxide. acs.org To circumvent the use of these toxic reagents, newer, more environmentally friendly methods have been developed.

One such method involves the use of "activated" dimethyl sulfoxide (B87167) (DMSO) to efficiently dehydrogenate hydrazones at low temperatures (-78 °C). organic-chemistry.org Another recent advancement is the use of a heterogeneous iron-nitrogen-carbon (Fe-N-C) catalyst for the aerobic oxidation of hydrazones at room temperature, using oxygen as the oxidant. acs.org A novel reagent, N-iodo p-toluenesulfonamide (B41071) (TsNIK), has also been shown to effectively oxidize hydrazones to diazo compounds in high yields and purity. nih.gov

| Oxidant/Catalyst | Conditions | Advantages |

| Heavy Metal Oxides (e.g., HgO, Ag₂O) | Varies | Established method |

| Activated DMSO | -78 °C | Metal-free, milder conditions organic-chemistry.org |

| Fe-N-C Catalyst | Room temperature, O₂ | Heterogeneous, uses air as oxidant acs.org |

| TsNIK | Mild | High yield and purity nih.gov |

Modern Synthetic Techniques for α-Diazocarbonyl Compounds

The synthesis of α-diazocarbonyl compounds, including 2-propanone, 1-chloro-3-diazo-, has been significantly advanced by modern techniques that prioritize safety, efficiency, and scalability. These methods address the inherent instability and potential hazards associated with diazo compounds.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of α-diazoketones, offering enhanced safety and control. researchgate.net This methodology involves the continuous pumping of reagents through a reactor, where the reaction occurs in a small, well-defined volume. This approach is particularly advantageous for handling potentially explosive intermediates like diazoketones, as only small amounts are present at any given time. researchgate.netnih.gov

For the industrial production of compounds like 2-propanone, 1-chloro-3-diazo-, continuous flow reactors are employed to improve both yield and purity while ensuring operational safety. smolecule.com A notable development in this area is the use of a tube-in-tube reactor, where the inner tube is made of a hydrophobic, gas-permeable material like Teflon AF-2400. acs.org This setup allows for the generation of anhydrous diazomethane in the inner tube, which then diffuses through the membrane to react in the outer chamber, enabling safe and scalable reactions. acs.org

A flow method has been successfully developed for the synthesis of various aliphatic and aromatic diazoketones starting from acyl chloride precursors. nih.gov This protocol often includes an in-line purification step using supported scavengers, which provides significant time-saving and safety benefits by reducing operator exposure to hazardous materials. nih.gov The integration of immobilized diazo-transfer reagents and catalysts within a flow system further mitigates risks, leading to safer reactions and cleaner products. ucc.ie

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous intermediates. | Minimized risk due to small reaction volumes and "on-demand" generation. researchgate.net |

| Control | Difficult to control exothermic reactions. | Superior heat and mass transfer, precise control of reaction parameters. mdpi.com |

| Scalability | Scaling up can be challenging and dangerous. | Easier and safer to scale up by extending operation time. ucc.ie |

| Efficiency | Can be less efficient with lower yields. | Often results in higher yields and purity. smolecule.com |

This table provides a comparative overview of batch versus continuous flow synthesis for α-diazocarbonyl compounds.

In Situ Generation Protocols

In situ generation, meaning the generation of a reactive species in the reaction mixture in the presence of the substrate, is another key strategy to safely handle hazardous compounds like α-diazoketones. researchgate.net This approach avoids the isolation and storage of potentially explosive intermediates.

One common method for synthesizing α-diazoketones is the diazotization of a primary amine. For 2-propanone, 1-chloro-3-diazo-, this typically begins with 1-chloro-2-propanone, which is treated with a diazotizing agent under controlled conditions. smolecule.com Another significant pathway is the diazo-transfer reaction, which often utilizes sulfonyl azides as the diazo source. smolecule.comscielo.br

Recent advancements have focused on developing safer diazo-transfer protocols. A "sulfonyl-azide-free" (SAFE) protocol has been established for the diazo transfer to less reactive monocarbonyl substrates. organic-chemistry.org This method involves in situ formylation of the substrate, followed by the addition of a mixture of sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in water. organic-chemistry.org

The in situ generation of diazomethane for subsequent reactions with acyl chlorides to form α-diazoketones has also been demonstrated. diva-portal.org This can be achieved through a "click and release" reaction between an enamine and a sulfonyl azide at low temperatures without the need for a base. diva-portal.org The generated diazomethane immediately reacts with the acyl chloride present in the mixture. diva-portal.org This method is compatible with a range of acid chlorides, including those with electron-donating and electron-withdrawing groups, as well as aliphatic substituents. diva-portal.org

A general and efficient process for the in situ generation of various diazo compounds from the corresponding tosylhydrazone sodium salts has also been established. nih.gov The reaction of these salts with an aldehyde or ketone in the presence of a catalyst generates the diazo compound, which can then participate in subsequent reactions like epoxidation. nih.gov

| Substrate | Diazo-Generating Reagent(s) | Product | Yield | Reference |

| 1,3-Dicarbonyl Compounds | 2-Azido-1,3-dimethylimidazolinium chloride | 2-Diazo-1,3-dicarbonyl compounds | High | organic-chemistry.org |

| Monocarbonyl Substrates | Sodium azide, K2CO3, m-carboxybenzenesulfonyl chloride (SAFE cocktail) | α-Diazo compounds | - | organic-chemistry.org |

| Acid Chlorides (e.g., 4-methoxybenzoyl chloride) | Enamine + Tosyl azide (in situ diazomethane) | α-Diazoketones (e.g., 1-(4-methoxyphenyl)-2-diazoethan-1-one) | up to 60% | diva-portal.org |

| Aldehydes/Ketones | Tosylhydrazone sodium salts | Diazo compounds (for subsequent reactions) | Good | nih.gov |

This table summarizes various in situ protocols for the synthesis of α-diazoketones and related compounds.

Reactivity and Transformational Pathways of 2 Propanone, 1 Chloro 3 Diazo

Wolff Rearrangement and Derivatives

Inducement of Wolff Rearrangement

The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds, including 2-propanone, 1-chloro-3-diazo-. wikipedia.orgwikipedia.org This rearrangement involves the elimination of a nitrogen molecule (N₂) and a 1,2-migration to form a ketene (B1206846) intermediate. wikipedia.orgwikipedia.org The initiation of this rearrangement can be achieved through thermal, photochemical, or metal-catalyzed methods. wikipedia.org

Thermal Decomposition

The application of heat can induce the Wolff rearrangement of 2-propanone, 1-chloro-3-diazo-. Thermal decomposition of α-diazo ketones typically requires elevated temperatures, often in the range of room temperature up to 750°C in the gas phase. organic-chemistry.org For many α-diazo compounds, onset temperatures for decomposition are observed between 75 and 160°C. acs.org The thermal process involves the expulsion of nitrogen gas to generate a highly reactive carbene intermediate, which then undergoes rearrangement to the more stable ketene. However, high temperatures can sometimes lead to side reactions, limiting the synthetic utility of this method for delicate substrates. jk-sci.com Microwave irradiation has emerged as a modern technique for the thermal induction of the Wolff rearrangement, offering rapid and efficient heating.

Table 1: Thermal Decomposition of α-Diazo Ketones

| α-Diazo Ketone | Condition | Product | Yield (%) | Reference |

| 1-Diazo-2-propanone | Gas phase pyrolysis | Methylketene | - | organic-chemistry.org |

| Ethyl (phenyl)diazoacetate | DSC | Carbene intermediate | - | acs.org |

No specific yield data for the thermal decomposition of 2-Propanone, 1-chloro-3-diazo- was found in the searched literature.

Photochemical Activation

The Wolff rearrangement of 2-propanone, 1-chloro-3-diazo- can also be initiated by photochemical activation. nih.gov α-Diazo ketones possess two absorption bands, a strong π→π* transition around 240–270 nm and a weaker, formally forbidden π→σ* transition between 270–310 nm. wikipedia.org Irradiation with light of appropriate wavelengths, typically from medium or low-pressure mercury arc lamps, can excite the molecule and lead to the expulsion of nitrogen and subsequent rearrangement to the ketene. wikipedia.orglibretexts.org Photochemical methods are often preferred over thermal methods as they can be carried out at lower temperatures, which helps to minimize side reactions. jk-sci.com The photochemical Wolff rearrangement has been successfully employed in the synthesis of complex molecules and can be performed in the presence of various trapping agents to capture the ketene intermediate. nih.gov

Table 2: Photochemical Wolff Rearrangement of α-Diazo Ketones

| α-Diazo Ketone | Light Source/Wavelength | Product | Yield (%) | Reference |

| Generic α-Diazoketone | UV light | Ketene | - | libretexts.org |

| α-Diazoketones | Photochemical | α-Chlorinated carboxylic acid esters | up to 82% | nih.gov |

Specific yield data for the photochemical activation of 2-Propanone, 1-chloro-3-diazo- was not explicitly found, though the principle is well-established.

Transition Metal Catalysis (e.g., Silver-Catalyzed)

Transition metals, particularly silver salts like silver(I) oxide (Ag₂O) and silver benzoate (B1203000) (AgOBz), are effective catalysts for the Wolff rearrangement. wikipedia.orgwikipedia.org These catalysts lower the activation energy for the decomposition of the diazo compound, allowing the reaction to proceed at significantly lower temperatures than the thermal method. jk-sci.com The reaction is believed to proceed through the formation of a metal-carbene complex. While silver catalysts are common, other metals have also been explored. The choice of catalyst can sometimes influence the outcome of the reaction, particularly in cases where competing reaction pathways exist. For instance, the decomposition of some α-diazopropiophenones with silver nitrate (B79036) leads to different products compared to silver oxide. rsc.org

Table 3: Silver-Catalyzed Wolff Rearrangement

| α-Diazo Ketone | Catalyst | Product | Yield (%) | Reference |

| Diazoacetophenone | Silver(I) oxide/water | Phenylacetic acid | - | wikipedia.org |

| Diazoacetophenone | Silver(I) oxide/ammonia (B1221849) | Phenylacetamide | - | wikipedia.org |

| α-Diazo-p-nitropropiophenone | Silver nitrate (molar equiv.) | p-Nitrophenyl vinyl ketone | High | rsc.org |

Specific examples for the silver-catalyzed rearrangement of 2-Propanone, 1-chloro-3-diazo- are not detailed in the available literature, but the general principle is applicable.

Interception of Ketene Intermediates

The primary product of the Wolff rearrangement of 2-propanone, 1-chloro-3-diazo- is chloromethylketene. This ketene is a highly reactive electrophile and readily undergoes reactions with various nucleophiles and unsaturated compounds.

Nucleophilic Addition to Ketenes

Chloromethylketene readily reacts with nucleophiles such as water, alcohols, and amines. wikipedia.org The nucleophile attacks the electrophilic carbonyl carbon of the ketene, leading to the formation of a carboxylic acid derivative. For instance, reaction with water yields 3-chloropropanoic acid, while reaction with an alcohol gives the corresponding ester, and an amine will form an amide. These reactions are often carried out in situ, with the nucleophile present during the generation of the ketene to ensure efficient trapping.

Table 4: Nucleophilic Addition to Ketenes

| Ketene | Nucleophile | Product | Yield (%) | Reference |

| Ketene | Water | Acetic acid | - | wikipedia.org |

| Ketene | Ethanol | Ethyl acetate (B1210297) | - | wikipedia.org |

| Ketene | Aniline | Acetanilide | - | wikipedia.org |

Cycloaddition Reactions of Ketenes (e.g., [2+2] Cycloaddition)

Ketenes are excellent partners in [2+2] cycloaddition reactions with a variety of unsaturated compounds, including alkenes and imines. organic-chemistry.orglibretexts.org The reaction of chloromethylketene with an alkene leads to the formation of a cyclobutanone (B123998) derivative. A particularly important application of this reactivity is the Staudinger synthesis, where a ketene reacts with an imine to produce a β-lactam. wikipedia.orgorganic-chemistry.org The β-lactam ring is a core structural motif in many important antibiotics. The stereochemical outcome of these cycloadditions can often be controlled by the reaction conditions and the nature of the substituents on both the ketene and the reacting partner. organicreactions.org

Table 5: [2+2] Cycloaddition Reactions of Ketenes

| Ketene | Reactant | Product Type | Yield (%) | Reference |

| Diphenylketene | Imine | β-Lactam | ~99% | wikipedia.org |

| Ketenes | Imines | β-Lactams | - | organic-chemistry.org |

| Ketene | Olefin | Cyclobutanone | - | wikipedia.org |

Specific yield data for the [2+2] cycloaddition of chloromethylketene generated directly from 2-Propanone, 1-chloro-3-diazo- is not provided in the searched literature, but the Staudinger reaction is a well-documented pathway for ketenes.

Intramolecular Wolff Rearrangement: Ring Contraction Applications

The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds, proceeding through the expulsion of dinitrogen to form a ketene intermediate, which can then be trapped by various nucleophiles. wikipedia.org When the α-diazo ketone is cyclic, this rearrangement results in a one-carbon ring contraction, a synthetically valuable transformation for accessing strained ring systems. wikipedia.org While 2-Propanone, 1-chloro-3-diazo- is an acyclic ketone, the principles of the Wolff rearrangement are fundamental to its reactivity. The rearrangement can be initiated thermally, photochemically, or through metal catalysis, with silver(I) salts being common catalysts. wikipedia.org The reaction's utility in ring contraction is well-documented for cyclic α-diazo ketones, where it provides a reliable method for the formation of smaller rings, which can be challenging to synthesize via other methods. nih.govnih.gov

Stereoselective and Asymmetric Wolff Rearrangement Processes

The stereochemical outcome of the Wolff rearrangement is a critical aspect of its synthetic utility. Generally, the migration of the alkyl or aryl group during the rearrangement occurs with retention of configuration at the migrating center. wikipedia.org This stereospecificity is a key feature of the Arndt-Eistert homologation, a well-known application of the Wolff rearrangement. wikipedia.org

For asymmetric Wolff rearrangements, the focus shifts to controlling the stereochemistry of newly formed chiral centers. While there is a lack of specific studies on the asymmetric Wolff rearrangement of 2-Propanone, 1-chloro-3-diazo-, the broader field of asymmetric catalysis of this reaction is an active area of research. The goal is to influence the formation of the ketene intermediate or its subsequent trapping to favor one enantiomer over the other. This is often achieved using chiral catalysts or auxiliaries.

Vinylogous Wolff Rearrangements

Migratory Aptitude Studies in Wolff Rearrangement

In the Wolff rearrangement of unsymmetrical α-diazo ketones, the question of which group preferentially migrates is of significant interest. The migratory aptitude is influenced by several factors, including the electronic and steric properties of the migrating groups, as well as the reaction conditions (photochemical vs. thermal).

In the case of 2-Propanone, 1-chloro-3-diazo-, the two potential migrating groups are the chloromethyl group (CH₂Cl) and the methyl group (CH₃). Generally, in photochemical Wolff rearrangements, the migratory aptitude follows the trend: H > alkyl ≥ aryl. organic-chemistry.org For thermal rearrangements, the trend is H > aryl ≥ alkyl. organic-chemistry.org Studies on other unsymmetrical diazoketones have shown that phenyl groups generally have a higher migratory aptitude than methyl groups under thermal conditions, while the reverse can be true under photolytic conditions. organic-chemistry.org The presence of the electron-withdrawing chlorine atom on the methyl group in 2-Propanone, 1-chloro-3-diazo- would be expected to influence its migratory ability, likely disfavoring its migration compared to an unsubstituted methyl group due to electronic effects. However, specific experimental data on the migratory ratio for this compound is not extensively documented.

Table 1: General Migratory Aptitude Trends in Wolff Rearrangements

| Condition | General Migratory Aptitude Trend | Reference |

| Photochemical | H > alkyl ≥ aryl | organic-chemistry.org |

| Thermal | H > aryl ≥ alkyl | organic-chemistry.org |

This table presents generalized trends and the specific migratory aptitude for 2-Propanone, 1-chloro-3-diazo- would require experimental verification.

Carbene-Mediated Reactions

Decomposition of diazo compounds, including 2-Propanone, 1-chloro-3-diazo-, can also lead to the formation of a highly reactive carbene intermediate, in this case, a chloromethylketocarbene. This carbene can then undergo a variety of reactions, with C-H insertion being a prominent pathway.

Insertion Reactions

C-H Insertion Reactivity

Carbene C-H insertion is a powerful transformation that allows for the formation of new carbon-carbon bonds at unactivated C-H bonds. nih.gov The reactivity and selectivity of these insertions are highly dependent on the nature of the carbene and the substrate. In the context of carbenes generated from α-diazo ketones, intramolecular C-H insertion is a common and synthetically useful process, often leading to the formation of cyclic ketones.

For the carbene derived from 2-Propanone, 1-chloro-3-diazo-, intramolecular C-H insertion would involve the attack of the carbene carbon on one of the C-H bonds of the methyl group. This would lead to the formation of a cyclopropanone (B1606653) ring. However, cyclopropanones are highly strained and can be unstable.

The regioselectivity of C-H insertion reactions is a key consideration. In general, the order of reactivity for C-H bonds is tertiary > secondary > primary. Metal catalysts, particularly those based on rhodium and copper, are often employed to control the selectivity of carbene insertion reactions. nih.govmdpi.com These catalysts form metal-carbene (carbenoid) intermediates, which exhibit different reactivity and selectivity compared to the free carbene. For instance, rhodium(II) catalysts are well-known to promote intramolecular C-H insertions to form five-membered rings with high efficiency. nih.gov

While specific studies detailing the C-H insertion reactivity of the carbene derived from 2-Propanone, 1-chloro-3-diazo- are scarce, the general principles of carbene chemistry provide a framework for predicting its behavior. The presence of the electron-withdrawing chlorine atom would influence the electrophilicity and stability of the carbene, which in turn would affect its insertion reactivity.

Table 2: Factors Influencing Carbene C-H Insertion Reactions

| Factor | Influence on Reactivity and Selectivity | Reference |

| Carbene Electronic Properties | Electron-withdrawing groups on the carbene generally increase its electrophilicity. | researchgate.net |

| C-H Bond Strength/Type | Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary C-H bonds. | princeton.edu |

| Steric Hindrance | Sterically accessible C-H bonds are favored for insertion. | princeton.edu |

| Metal Catalyst | The choice of metal and its ligands can significantly alter the selectivity (chemo-, regio-, and stereoselectivity) of the insertion reaction. | nih.govmdpi.com |

| Solvent | The solvent can influence the reaction pathway and product distribution. | organic-chemistry.org |

This table outlines general factors; specific outcomes for 2-Propanone, 1-chloro-3-diazo- would depend on the precise reaction conditions.

Heteroatom-Hydrogen Bond Insertions (O-H, N-H, Si-H, S-H)

The carbene intermediate generated from 2-propanone, 1-chloro-3-diazo- is highly reactive and can undergo insertion into various heteroatom-hydrogen bonds. This reactivity is a hallmark of carbenes, which can readily react with alcohols, amines, silanes, and thiols. These reactions are synthetically useful for forming new carbon-heteroatom bonds. The general mechanism involves the attack of the nucleophilic heteroatom on the electrophilic carbene, followed by proton transfer.

| Heteroatom-Hydrogen Bond | Substrate Class | Product Type |

| O-H | Alcohols | α-Alkoxy-α-chloro ketones |

| N-H | Amines | α-Amino-α-chloro ketones |

| Si-H | Silanes | α-Silyl-α-chloro ketones |

| S-H | Thiols | α-Thio-α-chloro ketones |

This table provides a generalized overview of the expected products from the insertion reactions of the carbene derived from 2-propanone, 1-chloro-3-diazo- into various heteroatom-hydrogen bonds.

Halogen-Carbon Bond Activation (e.g., C-Cl Insertion)

While intermolecular C-Cl insertion is a known reaction for some carbenes, the intramolecular variant in the carbene derived from 2-propanone, 1-chloro-3-diazo- is less commonly documented in readily available literature. Theoretical studies on similar systems, such as the double C-Cl bond activation of dichloromethane (B109758) at a cobalt center, show that such activations can proceed through different mechanisms, including radical abstraction or nucleophilic attack. rsc.org In the context of the carbene from 1-chloro-3-diazo-2-propanone, an intramolecular C-Cl insertion would lead to a highly strained three-membered ring, which may not be a favored pathway.

Cyclopropanation Reactions

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a significant transformation in organic synthesis, and diazo compounds are key reagents in these reactions. wikipedia.orgresearchgate.net The carbene generated from 2-propanone, 1-chloro-3-diazo- readily participates in cyclopropanation reactions with various unsaturated substrates.

Intermolecular Cyclopropanation of Olefinic Substrates

The addition of the chloroacetylcarbene generated from 2-propanone, 1-chloro-3-diazo- to olefins is a direct method for synthesizing cyclopropyl (B3062369) ketones. This reaction is typically catalyzed by transition metals, such as rhodium(II) or copper complexes, to promote the decomposition of the diazo compound and facilitate the carbene transfer to the alkene. nih.govnih.gov The reaction with both electron-rich and electron-poor olefins can proceed, although the specific conditions and catalyst may need to be optimized for different substrates. nih.gov The stereochemistry of the resulting cyclopropane is often retained from the starting alkene, indicating a concerted or near-concerted carbene addition. masterorganicchemistry.com

| Olefin Type | Catalyst | Product |

| Electron-rich | Rh(II) complexes | Substituted cyclopropyl ketone |

| Electron-poor | Rh(II) complexes | Substituted cyclopropyl ketone |

This table illustrates the general conditions for the intermolecular cyclopropanation of different olefin types with the carbene from 2-propanone, 1-chloro-3-diazo-.

Intramolecular Cyclopropanation Strategies

Intramolecular cyclopropanation occurs when the olefinic moiety is part of the same molecule as the diazo group. This strategy is a powerful tool for constructing bicyclic systems containing a cyclopropane ring fused to another ring structure. rochester.edu For a molecule containing both a 1-chloro-3-diazo-2-oxopropyl group and a suitably positioned double bond, treatment with a transition metal catalyst can induce an intramolecular cyclopropanation, leading to the formation of a bicyclic ketone. The regioselectivity and stereoselectivity of this reaction are often influenced by the length and conformation of the tether connecting the diazo group and the alkene.

Cyclopropanation with Fullerene Substrates

The addition of carbenes to fullerenes, particularly C60, is a well-established method for the functionalization of these carbon-rich nanostructures. beilstein-journals.orgresearchgate.netnih.gov The reaction of 2-propanone, 1-chloro-3-diazo- with C60, typically under thermal conditions, would lead to the formation of a methanofullerene derivative. The reaction proceeds via the [2+1] cycloaddition of the generated chloroacetylcarbene to one of the double bonds of the fullerene cage. beilstein-journals.orgresearchgate.net This results in a cyclopropane ring fused to the fullerene, bearing a chloroacetyl group. The addition usually occurs at the bond between two 6-membered rings ( nih.govnih.gov-bond) to form the more thermodynamically stable product. beilstein-journals.orgresearchgate.net

Diastereoselective Control in Cyclopropanation

Achieving diastereoselective control in cyclopropanation reactions is a significant goal in organic synthesis, as it allows for the preferential formation of one diastereomer over others. nih.gov In the context of the cyclopropanation of substituted olefins with the carbene from 2-propanone, 1-chloro-3-diazo-, the diastereoselectivity can be influenced by several factors. The choice of catalyst, particularly chiral transition metal complexes, can induce facial selectivity in the approach of the carbene to the alkene. nih.govnih.gov Additionally, the steric and electronic properties of the substituents on both the alkene and the carbene play a crucial role in determining the stereochemical outcome of the reaction. nih.govrsc.org For instance, bulky substituents will generally favor the formation of the less sterically hindered product.

Cyclopropenation Pathways

The generation of cyclopropane rings, known as cyclopropanation, is a significant transformation in organic chemistry, yielding strained ring systems present in numerous useful compounds. wikipedia.org 2-Propanone, 1-chloro-3-diazo-, through the formation of a carbene intermediate, can participate in cyclopropenation reactions. smolecule.com Metal-catalyzed reactions involving diazo compounds are common for forming cyclopropanes. wikipedia.orgnih.gov For instance, the reaction of diazo compounds with alkenes, often catalyzed by transition metals like rhodium or copper, is a well-established method for synthesizing cyclopropane derivatives. nih.govnsf.gov

The choice of catalyst can significantly influence the stereoselectivity of the cyclopropanation. Chiral catalysts are often employed to achieve enantioselective transformations, producing optically active cyclopropanes. organic-chemistry.orgrochester.edu For example, engineered myoglobin (B1173299) variants have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones. nih.gov Similarly, chiral ruthenium complexes have been utilized for the asymmetric cyclopropanation of alkenes with diazoacetates. researchgate.net The reaction of 2-propanone, 1-chloro-3-diazo- with an alkene in the presence of a suitable metal catalyst would be expected to yield a cyclopropane bearing a chloromethyl and an acetyl group.

The general mechanism for metal-catalyzed cyclopropanation involves the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate. This reactive intermediate then transfers the carbene fragment to an alkene in a concerted fashion, which preserves the stereochemistry of the alkene in the resulting cyclopropane product. youtube.com

Ylide Formation and Subsequent Rearrangements

Diazo compounds, particularly in the presence of metal catalysts, are known to form ylides upon reaction with heteroatom-containing compounds such as sulfides or amines. nih.gov These ylides can then undergo characteristic rearrangements. For 2-propanone, 1-chloro-3-diazo-, the corresponding carbene could react with a sulfide (B99878) to form a sulfonium (B1226848) ylide. This ylide could then potentially undergo a nih.govnih.gov-sigmatropic rearrangement, a common reaction for allylic sulfonium ylides.

A well-known rearrangement involving ylides is the Stevens rearrangement, which is a 1,2-migration that occurs in quaternary ammonium (B1175870) and sulfonium salts in the presence of a strong base. wikipedia.org The reaction proceeds through the formation of an ylide intermediate. wikipedia.org Another competing reaction is the Sommelet-Hauser rearrangement, a nih.govnih.gov-sigmatropic rearrangement of certain benzyl (B1604629) quaternary ammonium salts. wikipedia.orgdalalinstitute.com The choice between these rearrangement pathways can often be controlled by the reaction conditions. For instance, lower temperatures and polar solvents tend to favor the Sommelet-Hauser rearrangement, while higher temperatures and nonpolar solvents facilitate the Stevens rearrangement. While these rearrangements are most commonly associated with ammonium salts, analogous processes occur with sulfonium ylides that could be formed from 2-propanone, 1-chloro-3-diazo-.

Cycloaddition Chemistry

[3+2] Dipolar Cycloadditions (1,3-Dipolar Cycloaddition)

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgnumberanalytics.com Diazo compounds, such as 2-propanone, 1-chloro-3-diazo-, are classic examples of 1,3-dipoles. organic-chemistry.org The reaction is a concerted pericyclic process, proceeding in a single step. organic-chemistry.orgnumberanalytics.com

2-Propanone, 1-chloro-3-diazo- can react with a variety of dipolarophiles in intermolecular [3+2] cycloaddition reactions. A common and well-documented reaction is the cycloaddition of diazo compounds with alkynes to synthesize pyrazoles. organic-chemistry.orgrsc.orgmdpi.com The reaction of 2-propanone, 1-chloro-3-diazo- with an alkyne would lead to the formation of a pyrazole (B372694) ring. The regioselectivity of this cycloaddition—that is, the orientation of the dipole and dipolarophile in the product—is governed by both electronic and steric factors. wikipedia.orgnumberanalytics.com

The reactivity in these cycloadditions can be classified based on frontier molecular orbital (FMO) theory into normal electron demand, inverse electron demand, and a combination of both. nih.gov For a normal electron demand reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is dominant. nih.gov

The reaction of diazo compounds with alkenes can also occur via a 1,3-dipolar cycloaddition to form pyrazolines (dihydropyrazoles). nih.gov These pyrazolines can sometimes be unstable and may eliminate nitrogen to form cyclopropanes, or they can be oxidized to the corresponding pyrazole. wikipedia.org

Table 1: Examples of Intermolecular [3+2] Cycloadditions

| 1,3-Dipole | Dipolarophile | Product |

| 2-Propanone, 1-chloro-3-diazo- | Alkyne | Substituted Pyrazole |

| 2-Propanone, 1-chloro-3-diazo- | Alkene | Substituted Pyrazoline |

| 2-Propanone, 1-chloro-3-diazo- | Nitrile | Substituted Triazole |

When the 1,3-dipole and the dipolarophile are part of the same molecule, an intramolecular [3+2] cycloaddition can occur, leading to the formation of fused heterocyclic systems. This strategy is a powerful tool for the rapid construction of complex polycyclic molecules. For instance, a molecule containing both a diazocarbonyl group and an alkene or alkyne moiety can undergo an intramolecular cycloaddition to form a fused pyrazole or pyrazoline ring system. nih.gov The success of such a reaction depends on the length and flexibility of the tether connecting the two reactive functional groups, which must allow them to adopt a suitable conformation for the cycloaddition to take place.

An example from the literature describes a one-pot synthesis of benzofuropyrazoles starting from salicylaldehydes, which involves an efficient intramolecular 1,3-dipolar cycloaddition of an in situ generated aryldiazomethane with a dichlorovinyloxy group. nih.gov This highlights the utility of intramolecular cycloadditions in complex molecule synthesis.

Divergent Cycloaddition Modes Based on Catalyst Selectivity

The reaction pathways of diazo compounds can often be directed towards different products by the careful selection of the catalyst. This is particularly evident in cycloaddition reactions, where catalyst-dependent divergent reactivity allows for the synthesis of structurally distinct compounds from the same starting materials. nih.gov

For instance, the reaction of enoldiazo compounds with α-diazocarboximides has been shown to yield either [3+3] or [3+2] cycloaddition products depending on whether a copper(I) or a dirhodium(II) catalyst is used. nih.govresearchgate.net With a tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) catalyst, a [3+3]-cycloaddition of a carbonyl ylide occurs, while the use of Rh₂(pfb)₄ or Rh₂(esp)₂ directs the reaction towards a regioselective [3+2]-cycloaddition. nih.govresearchgate.net This demonstrates that the metal center and its ligand sphere play a crucial role in determining the reaction outcome.

In the context of 2-propanone, 1-chloro-3-diazo-, it is conceivable that its reactions with suitable partners could be similarly controlled. For example, its reaction with a diene could potentially lead to either a [3+2] or a [4+3] cycloaddition product depending on the catalyst employed. The catalyst can influence whether the diazo compound acts as a 1,3-dipole or if it forms a metal carbene that then reacts in a different manner. Rhodium and copper catalysts are known to exhibit different selectivities in reactions of diazo compounds. nih.govnih.gov

Table 2: Catalyst-Dependent Divergent Cycloadditions

| Catalyst | Reactant A | Reactant B | Cycloaddition Mode | Product Type | Reference |

| Cu(I) | Enoldiazo compound | α-diazocarboximide | [3+3] | Epoxypyrrolo[1,2-a]azepine | nih.govresearchgate.net |

| Rh(II) | Enoldiazo compound | α-diazocarboximide | [3+2] | Cyclopenta nih.govnih.govpyrrolo[2,1-b]oxazole | nih.govresearchgate.net |

[2+4] Diels-Alder Cycloadditions via Ketene Intermediates

The participation of 2-propanone, 1-chloro-3-diazo- in [2+4] Diels-Alder cycloadditions is not direct but is facilitated by its transformation into a highly reactive ketene intermediate. This transformation is achieved through the Wolff rearrangement, a hallmark reaction of α-diazocarbonyl compounds. wikipedia.orgslideshare.net The Wolff rearrangement can be initiated by thermolysis, photolysis, or transition-metal catalysis (e.g., using silver(I) oxide), and involves the extrusion of a dinitrogen molecule and a 1,2-rearrangement to yield a ketene. wikipedia.orgorganic-chemistry.org In the case of 2-propanone, 1-chloro-3-diazo-, the rearrangement would produce chloromethylketene.

Ketenes are known to participate in cycloaddition reactions. While they frequently undergo [2+2] cycloadditions with alkenes, they can also function as dienophiles in [4+2] Diels-Alder reactions. wikipedia.orgchemeurope.com In this context, the ketene typically reacts across its C=O bond, which acts as the 2π component. acs.org The reaction of the chloromethylketene intermediate with a conjugated diene would thus lead to the formation of a six-membered dihydropyran ring.

The general mechanism proceeds as follows:

Wolff Rearrangement: 2-propanone, 1-chloro-3-diazo- expels N₂ to form chloromethylketene.

[4+2] Cycloaddition: The generated ketene reacts with a 1,3-diene. The diene provides the 4π-electron system, and the ketene's carbonyl group acts as the 2π-electron dienophile. acs.org

The table below illustrates the expected products from the Diels-Alder reaction between the in situ-generated chloromethylketene and various dienes.

| Diene | Dienophile (Intermediate) | Expected Product |

| 1,3-Butadiene | Chloromethylketene | 2-(Chloromethyl)-3,6-dihydro-2H-pyran |

| Cyclopentadiene | Chloromethylketene | 2-(Chloromethyl)-2,3,3a,6-tetrahydro-cyclopenta[b]pyran |

| Isoprene | Chloromethylketene | 2-(Chloromethyl)-4-methyl-3,6-dihydro-2H-pyran |

This table presents hypothetical products based on established reactivity patterns of ketenes in Diels-Alder reactions.

It is important to note that the use of ketenes as dienophiles can be challenging, as they can compete by undergoing [2+2] cycloadditions with the diene's C=C bonds. chemeurope.comwikipedia.org Reaction conditions must be carefully optimized to favor the desired [4+2] pathway.

[2+2+1] Cycloaddition Reactions

The [2+2+1] cycloaddition is a powerful method for constructing five-membered rings by combining three different components. For a substrate like 2-propanone, 1-chloro-3-diazo-, its involvement would typically proceed via the formation of a metal-carbene intermediate.

Transition metal catalysts, such as those based on rhodium or copper, can react with the diazo compound to eliminate dinitrogen and form a transient, highly reactive metal-carbene species. This carbene can then engage with two other unsaturated components in a formal cycloaddition.

For instance, a general strategy for a [2+2+1] cycloaddition could involve:

Carbene Formation: 2-propanone, 1-chloro-3-diazo- reacts with a metal catalyst (e.g., Rh₂(OAc)₄) to form a chloromethyl-acetyl-carbene.

Cycloaddition Cascade: This carbene could, in principle, react with an alkene ( wikipedia.org component) and a carbon monoxide source ( acs.org component) to build a cyclopentanone (B42830) ring.

More specifically related to diazo compounds are three-component reactions that assemble complex heterocycles. For example, a process has been described for synthesizing isoxazolines from N-tosylhydrazones (as diazo precursors), tert-butyl nitrite (B80452) (as a nitronate source), and an alkene. rsc.org In this type of reaction, the diazo compound, generated in situ, reacts with the nitrite source to form a nitronate intermediate, which then undergoes a [3+2] cycloaddition with the alkene. rsc.org While this is mechanistically a [3+2] reaction, it originates from three separate components, conceptually aligning with the spirit of [2+2+1] multicomponent assembly. The challenge in these reactions lies in controlling the reactivity of the highly energetic carbene intermediate to prevent undesired side reactions like cyclopropanation. rsc.org

Other Rearrangement Reactions

Beyond the pivotal Wolff rearrangement, the reactive intermediates generated from 2-propanone, 1-chloro-3-diazo- can engage in other unique transformations.

Abnormal Olefination Processes

While standard olefination reactions like the Wittig reaction utilize phosphorus ylides, diazo compounds offer an alternative, "abnormal" pathway to construct C=C double bonds. This process leverages the ability of diazo compounds to serve as carbene precursors.

In the presence of suitable transition metal catalysts and a phosphine, such as triphenylphosphine (B44618), 2-propanone, 1-chloro-3-diazo- can be used to olefinate carbonyl compounds. nih.gov The general mechanism is believed to involve the following steps:

Carbene Formation: The diazo compound coordinates to the metal catalyst and expels N₂ to form a metal-carbene.

Ylide Formation: The metal-carbene reacts with triphenylphosphine to generate a phosphorus ylide in situ.

Olefination: This ylide then reacts with an aldehyde or ketone in a manner analogous to the Wittig reaction to yield the corresponding alkene.

This one-pot catalytic olefination can be highly efficient and stereoselective, proceeding under neutral conditions that are compatible with a wide range of functional groups. nih.gov The use of 2-propanone, 1-chloro-3-diazo- in such a process would result in the installation of a chloromethyl-acetyl-methylene (=C(Cl)C(O)CH₃) group onto the substrate carbonyl carbon.

Mechanistic Interplay with Related Rearrangements (e.g., van Alphen-Huttel Rearrangement, Lossen Rearrangement)

The Wolff rearrangement, central to the chemistry of 2-propanone, 1-chloro-3-diazo-, belongs to a broader class of rearrangements involving the migration of a substituent to an electron-deficient center. Understanding its mechanism in the context of other named rearrangements, such as the van Alphen-Huttel and Lossen rearrangements, highlights key differences in intermediates and migrating groups.

The Wolff rearrangement proceeds from an α-diazoketone, which upon loss of N₂, generates an α-ketocarbene intermediate (or a concerted transition state). libretexts.orgcsbsju.edu A neighboring group then migrates to the electron-deficient carbene carbon to produce a stable ketene. wikipedia.org

The van Alphen-Huttel rearrangement is the isomerization of 3H-pyrazoles to aromatic 1H-pyrazoles, typically under thermal conditions. researchgate.netmasterorganicchemistry.com This rearrangement involves the migration of a substituent from a quaternary C3 carbon of the pyrazole ring to one of the nitrogen atoms (N2) or another ring carbon (C4). nih.govresearchgate.net The process is often considered a acs.orgbeilstein-journals.org-sigmatropic shift. Unlike the Wolff rearrangement, it does not involve the extrusion of a small molecule like N₂ and the key intermediate is not a carbene.

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgchemeurope.com The reaction is initiated by deprotonation of the hydroxamic acid, followed by a concerted rearrangement where an R group migrates from the carbonyl carbon to the nitrogen atom, displacing a carboxylate leaving group. acs.orgwikipedia.org The key intermediate is an electron-deficient nitrogen atom, similar to the Curtius and Hofmann rearrangements, which leads to the isocyanate product.

The table below provides a comparative summary of these three rearrangements.

| Feature | Wolff Rearrangement | van Alphen-Huttel Rearrangement | Lossen Rearrangement |

| Starting Material | α-Diazoketone | 3H-Pyrazole | Hydroxamic acid derivative |

| Key Intermediate | α-Ketocarbene | Pyrazolenine system (concerted shift) | Electron-deficient Nitrogen (Nitrene-like) |

| Expelled Group | N₂ | None | Carboxylate (or related leaving group) |

| Migrating Group | Alkyl, Aryl, H | Alkyl, Aryl | Alkyl, Aryl |

| Destination of Migrating Group | Adjacent carbene carbon | Ring nitrogen or carbon atom | Adjacent nitrogen atom |

| Initial Product | Ketene | 1H-Pyrazole or Isopyrazole | Isocyanate |

This mechanistic comparison reveals that while all three reactions are intramolecular rearrangements driven by the formation of a more stable product, they differ fundamentally in their substrates, the nature of the electron-deficient intermediate (carbene vs. nitrene-like vs. sigmatropic shift), and the small molecules eliminated during the process. The Wolff rearrangement is distinctly a reaction of diazo compounds leading to carbene chemistry, setting it apart from the pyrazole chemistry of van Alphen-Huttel and the hydroxamic acid chemistry of the Lossen rearrangement.

Catalysis in 2 Propanone, 1 Chloro 3 Diazo Transformations

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and the reactions of 2-propanone, 1-chloro-3-diazo- are no exception. The presence of a diazo group makes this compound a versatile precursor for the in situ generation of reactive intermediates, such as carbenes and carbenoids. These intermediates can then undergo a variety of transformations, including cyclopropanations, C-H insertions, and cycloadditions. The choice of metal catalyst is crucial in directing the reaction towards the desired product, as different metals and their ligand spheres can tune the reactivity and selectivity of the catalytic cycle.

Rhodium-Catalyzed Transformations

Rhodium catalysts, particularly those in the +2 and +3 oxidation states, have proven to be highly effective in mediating reactions involving diazo compounds.

Dirhodium(II) complexes are well-known for their ability to catalyze the decomposition of diazo compounds to generate rhodium carbenoids. These electrophilic intermediates are highly reactive and can participate in a wide array of chemical transformations. The general mechanism involves the coordination of the diazo compound to the rhodium(II) center, followed by the extrusion of dinitrogen gas to form the rhodium carbenoid. This species can then react with a variety of substrates.

One of the key applications of Rh(II)-mediated carbene chemistry is in the synthesis of complex cyclic and polycyclic systems. For instance, the intramolecular cyclization of a rhodium carbenoid onto a nearby carbonyl group can lead to the formation of a carbonyl ylide. This reactive 1,3-dipole can then undergo cycloaddition reactions with various dipolarophiles to construct highly substituted oxygen-containing heterocycles. This tandem cyclization-cycloaddition strategy has been employed in the synthesis of natural products. nih.gov The choice of ligands on the dirhodium(II) catalyst, such as acetate (B1210297) or trifluoroacetamidate, can influence the regioselectivity of these cycloaddition reactions. researchgate.net

The table below summarizes representative Rh(II)-catalyzed carbene reactions.

| Catalyst | Reactant(s) | Product Type | Reference |

| Rh₂(OAc)₄ | α-diazo N-acetyl-tetrahydro-β-carbolin-1-one, Benzaldehyde | Bimolecular cycloadduct | nih.gov |

| Rh₂(OAc)₄ | α-diazo dihydroindolinones with tethered alkenes | Pentacyclic ring system | nih.gov |

| Rh₂(OAc)₄ | α-diazo dihydroindolinone, methyl propiolate | Regioisomeric cycloadducts | nih.gov |

In recent years, rhodium(III) catalysis has emerged as a powerful tool for C-H activation and functionalization. columbia.edu These reactions offer an atom-economical approach to the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of diazo chemistry, Rh(III) catalysts can facilitate annulation reactions where the diazo compound serves as a coupling partner. rsc.org

For example, Rh(III) catalysts have been successfully employed in the C-H activation and annulation of N-iminopyridinium ylides with diazo compounds to afford isocoumarins in good to excellent yields. rsc.org This process typically involves the directed C-H activation of a substrate by the Rh(III) center, followed by coordination of the diazo compound, migratory insertion, and reductive elimination to furnish the final product and regenerate the active catalyst. mdpi.com Similarly, Rh(III) catalysis has been utilized for the intermolecular annulation of indoles with terminal alkynes to produce carbazoles. rsc.org

The following table presents examples of Rh(III)-catalyzed C-H activation and annulation reactions.

| Catalyst System | Reactants | Product Type | Reference |

| [CpRhCl₂]₂/AgSbF₆ | N-iminopyridinium ylides, Diazo compounds | Isocoumarins | rsc.org |

| [CpRhCl₂]₂/AgSbF₆ | Indoles, Terminal alkynes | Carbazoles | rsc.org |

| Cp*Rh(MeCN)₃₂ | Indoles, Diazo compounds | C2-alkylated indoles | mdpi.com |

Copper-Catalyzed Processes

Copper catalysts offer a cost-effective and environmentally benign alternative to precious metal catalysts like rhodium and palladium for many organic transformations. nih.gov Copper-catalyzed reactions of diazo compounds are well-established and proceed through the formation of copper carbene intermediates. rsc.org These intermediates can undergo a variety of reactions, including cyclopropanation, X-H (X = C, N, O, S, Si) insertion, and cycloaddition reactions. nih.govchempedia.info

A notable application of copper catalysis in this area is the [3+2] cycloaddition of secondary amines with α-diazo compounds to synthesize 1,2,3-triazoles. This reaction proceeds via a cross-dehydrogenative coupling process involving sequential aerobic oxidation, [3+2] cycloaddition, and oxidative aromatization. rsc.org This method provides a straightforward and atom-economical route to a valuable class of heterocyclic compounds from readily available starting materials under mild conditions. rsc.org

The table below highlights key copper-catalyzed reactions involving diazo compounds.

| Catalyst | Reactants | Product Type | Reference |

| Cu(OTf)₂ | Secondary amines, α-diazo compounds | 1,2,3-triazoles | rsc.org |

| CuI | α-diazoesters, Silanes | α-silylesters | nih.gov |

| CuI | α-diazoesters, Thiols | α-thioesters | nih.gov |

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile tool in organic synthesis, renowned for its ability to facilitate a wide range of cross-coupling reactions. While less common than rhodium or copper for diazo chemistry, palladium catalysts have been shown to be effective in specific transformations.

Palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of various organic molecules. researchgate.netnih.gov In the context of diazo chemistry, these reactions can involve the coupling of a diazo compound with another substrate, often through a C-H activation pathway. A key mechanistic step in many palladium-catalyzed reactions of diazo compounds is the formation of a palladium carbene intermediate, which can then undergo migratory insertion. researchgate.netnih.govorganic-chemistry.org

For instance, a palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds has been reported as an efficient method for the synthesis of 1,3-diene compounds. nih.govorganic-chemistry.org The proposed mechanism involves the formation of a palladium carbene, followed by migratory insertion and subsequent β-hydride elimination to form the diene product. This reaction demonstrates the utility of palladium catalysis in expanding the scope of cross-coupling reactions to include diazo compounds as viable reaction partners. organic-chemistry.org

The following table summarizes a notable palladium-catalyzed oxidative cross-coupling reaction.

| Catalyst | Reactants | Product Type | Reference |

| Pd(OAc)₂ | Vinyl boronic acids, Cyclic α-diazocarbonyl compounds | 1,3-diene compounds | nih.govorganic-chemistry.org |

Palladium Carbene Species Generation

The generation of palladium carbene intermediates from α-diazocarbonyl compounds is a cornerstone of modern synthetic chemistry, and 2-propanone, 1-chloro-3-diazo- is a substrate in this class. Palladium catalysts, particularly in the Pd(0) or Pd(II) oxidation state, react with diazoketones to extrude dinitrogen gas (N₂) and form a transient, highly reactive palladium-carbene complex. nih.govorganic-chemistry.org This key step initiates a cascade of possible transformations.

The mechanism is believed to involve the migratory insertion of the palladium carbene. nih.govresearchgate.net For instance, in palladium-catalyzed cross-coupling reactions, a vinyl boronic acid can react with the diazoketone. The process starts with the formation of the palladium carbene, which then undergoes migratory insertion, followed by steps like β-hydride elimination, to yield complex molecules such as 1,3-dienes. organic-chemistry.org This methodology provides an efficient route to cyclic and acyclic diene structures. researchgate.net The choice of ligands on the palladium center and the reaction conditions are crucial for controlling the efficiency and selectivity of these transformations.

A notable application is the formal [3+2] cycloaddition reaction. Here, vinyl cyclopropanes, in the presence of a palladium(0) catalyst, can open to form a 1,3-dipole. nih.gov This intermediate can then react with an acceptor, such as an α-diazoketone derivative, to construct five-membered rings with multiple stereocenters in a single step. nih.gov

Iron-Mediated Diazo Chemistry

Iron has emerged as an inexpensive, abundant, and environmentally benign alternative to precious metal catalysts for mediating reactions of diazo compounds. researchgate.netoup.com Iron's accessible oxidation states and Lewis acidic character make it highly effective for activating diazoketones like 2-propanone, 1-chloro-3-diazo-. researchgate.netoup.comthieme-connect.com The activation can proceed through several pathways, including the formation of an iron carbene, coordination to the terminal nitrogen, or activation of an electrophile for subsequent nucleophilic attack by the diazo compound. thieme-connect.com

Iron-catalyzed reactions of diazo compounds were first reported in the 1990s and have since expanded to include key transformations such as cyclopropanation and C-H bond insertion. researchgate.netoup.com Iron porphyrin complexes, for example, have proven to be highly efficient catalysts for the cyclopropanation of olefins with diazoacetates, often yielding products with high trans-diastereoselectivity. oup.com These catalysts can exhibit superior performance compared to traditional copper or rhodium systems in certain cases. oup.com The development of chiral iron-based catalysts has also enabled enantioselective transformations. researchgate.net

Recent advancements have focused on expanding the scope of iron catalysis in diazo chemistry to include insertion reactions into various X-H bonds (where X can be B, Si, N, or S), ylide formation, and multicomponent reactions. thieme-connect.com For instance, N-nosylhydrazones can be used as precursors to generate electron-rich diazo compounds in situ, which then participate in iron-catalyzed cyclopropanation reactions under mild conditions. rsc.org

Platinum and Other Metal Catalysts

While palladium and iron are prominent in the catalysis of diazoketone transformations, other metals also play significant roles. Platinum catalysts, for example, are known to facilitate reactions of diazo compounds, although their application with 2-propanone, 1-chloro-3-diazo- specifically is less commonly documented than that of palladium.

Rhodium(II) complexes, such as Rh₂(esp)₂, are particularly effective in catalyzing the decomposition of diazocarbonyl compounds. These reactions can lead to the formation of dimers or indene (B144670) derivatives, depending on the substituents on the diazo substrate. nih.gov The close proximity of the aryl and diazo groups in certain substrates can facilitate unique intramolecular cyclizations. nih.gov

Silver catalysts containing trispyrazolylborate ligands have been used for the functionalization of C-H bonds via carbene insertion. nih.gov The regioselectivity of these reactions can be controlled by the nature of the diazo reagent itself. nih.gov Copper complexes are also traditionally used for cyclopropanation and other carbene transfer reactions. researchgate.net The exploration of a wide range of metal catalysts continues to provide new synthetic methodologies with unique reactivity and selectivity profiles.

Regioselectivity and Diastereoselectivity in Catalytic Reactions

Controlling regioselectivity (where on a molecule a reaction occurs) and diastereoselectivity (the relative 3D arrangement of stereocenters) is a primary goal in synthesis. In reactions involving 2-propanone, 1-chloro-3-diazo- and related compounds, the catalyst plays a pivotal role in achieving this control.

In the iron-catalyzed cyclopropanation of styrenes, high diastereoselectivity is often observed, with the trans-isomer being the major or exclusive product. oup.com The structure of the iron porphyrin catalyst is a key determinant of this selectivity. oup.com Similarly, in rhodium-catalyzed dimerizations of vinyl-substituted diazocarbonyls, the reaction can proceed with high diastereoselectivity, yielding a single diastereomer as the major product. nih.gov

The regioselectivity of carbene insertion into C-H bonds can be influenced by both the catalyst and the diazo compound. nih.gov With silver catalysts, donor-acceptor diazo compounds tend to favor insertion into secondary C-H bonds of alkanes, whereas acceptor-only diazoacetates can show unprecedented preference for insertion into primary C-H bonds. nih.gov This demonstrates a shift from catalyst-controlled to reagent-controlled regioselectivity. The development of chiral ligands for metal catalysts, such as in palladium-catalyzed [3+2] cycloadditions, allows for high enantioselectivity in addition to diastereoselectivity, enabling the synthesis of complex chiral molecules. nih.gov

| Catalyst System | Reaction Type | Substrate(s) | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Iron Porphyrin | Cyclopropanation | Styrene derivatives, Diazoacetates | High trans-diastereoselectivity | oup.com |

| Rh₂(esp)₂ | Dimerization | 3-Diazo-2-arylidenesuccinimides | Formation of a single diastereomer | nih.gov |

| Silver/Trispyrazolylborate | C-H Insertion | Linear alkanes, Aryl diazoacetates | Preferential functionalization of secondary sites | nih.gov |

| Palladium/Chiral Ligand | [3+2] Cycloaddition | Vinyl cyclopropanes, Alkylidene azlactones | Excellent enantio- and diastereoselectivity | nih.gov |

Organocatalysis in α-Diazoketone Chemistry

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a powerful alternative to metal-based catalysis. In the context of α-diazoketone chemistry, organocatalysts can enable a variety of transformations. Chiral secondary amines, such as imidazolidinones or cinchona alkaloid derivatives, are a prominent class of organocatalysts. caltech.edu They function by forming a transient enamine with a carbonyl compound, which then participates in subsequent reactions. caltech.edu

For example, organocatalysts have been successfully employed in the asymmetric α-chlorination and α-fluorination of aldehydes and ketones. caltech.edumdpi.comnih.gov While not directly a reaction of a diazoketone, these methods produce α-halo ketones, which are structurally related to the starting point for synthesizing compounds like 2-propanone, 1-chloro-3-diazo-.

More directly related, organocatalytic approaches have been combined with other activation methods. A notable example is the combination of visible-light photocatalysis with organocatalysis for the α-alkylation of ketones. nih.gov This dual catalytic system allows for the generation of radical intermediates under mild conditions, which can then be trapped by enamines generated in situ, enabling C-C bond formation. nih.gov

Photocatalysis for α-Diazoketone Reactions

Photocatalysis utilizes light to generate excited-state catalysts that can initiate unique chemical transformations. This field has opened new avenues for the reactivity of α-diazoketones. acs.org Visible-light photoredox catalysis, in particular, allows for reactions to proceed under mild conditions and offers mechanistic pathways that are distinct from traditional thermal catalysis. acs.orgsioc-journal.cn

Instead of solely forming carbenes, photoredox catalysis can facilitate the single-electron reduction of an α-diazo ester to form an alkyl radical. acs.org This radical can then engage in a variety of coupling reactions. For example, the photocatalytic alkylation of heterocycles like indoles and pyrroles with α-diazo esters has been developed. acs.org This strategy relies on the generation of an alkyl radical from the diazo compound, which then adds to the heterocycle.

Another significant application is the photocatalytic Wolff rearrangement. nih.gov Light irradiation can convert α-diazoketones into highly reactive ketene (B1206846) intermediates, which can be trapped by various nucleophiles to form carboxylic acid derivatives or participate in cycloaddition reactions. nih.gov This process can be rendered enantioselective by using chiral catalysts in combination with light. Furthermore, photocatalysis enables multicomponent reactions, such as the synthesis of fluorinated N-heterocycles by reacting fluoroalkyl radicals with α-diazoketones. acs.org These methods highlight the versatility of diazo compounds as precursors to radical and ketene intermediates under photochemical conditions. sioc-journal.cn

| Reaction Type | Catalyst/Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Alkylation of Pyrroles/Indoles | Ru photocatalyst, visible light | Alkyl radical | Alkylated heterocycles | acs.org |

| Wolff Rearrangement | Visible light | Ketene | Carboxylic esters, amides | nih.gov |

| [3+2] Cycloaddition | Chromium or Ruthenium complexes, visible light | Radical cation | Substituted cyclopentenes | acs.org |

| Formal [3+2+1] Annulation | Visible light | Fluoroalkyl radical | Fluorinated N-heterocycles | acs.org |

Applications of 2 Propanone, 1 Chloro 3 Diazo in Advanced Organic Synthesis

Homologation Strategies

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a fundamental transformation in organic synthesis. 2-Propanone, 1-chloro-3-diazo- plays a crucial role in specific homologation reactions.

Arndt-Eistert Homologation for Carboxylic Acid Chain Extension

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.orglibretexts.org The reaction sequence involves the conversion of a carboxylic acid to its acid chloride, which then reacts with a diazoalkane, such as diazomethane (B1218177), to form an α-diazoketone. organic-chemistry.orgyoutube.comadichemistry.com This diazoketone intermediate then undergoes a Wolff rearrangement, catalyzed by heat, light, or a metal catalyst like silver oxide, to produce a ketene (B1206846). libretexts.orgyoutube.comadichemistry.com The highly reactive ketene is subsequently trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.orgyoutube.com

The use of 2-Propanone, 1-chloro-3-diazo- and its analogs in the Arndt-Eistert reaction provides a pathway to introduce a chloromethyl ketone functionality into the extended carbon chain. A key advantage of the Wolff rearrangement is the retention of stereochemistry at the migrating carbon center. libretexts.orgadichemistry.com While diazomethane is traditionally used, its toxicity and explosive nature have led to the development of safer alternatives. libretexts.org

| Reagent | Role in Arndt-Eistert Synthesis |

| Carboxylic Acid | Starting material for homologation |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acid chloride |

| 2-Propanone, 1-chloro-3-diazo- | Reacts with acid chloride to form an α-diazoketone |

| Silver Oxide (Ag₂O) | Catalyst for Wolff rearrangement |

| Water/Alcohol/Amine | Nucleophile to trap the ketene intermediate |

Construction of Carbocyclic Systems

The generation of carbenes from 2-Propanone, 1-chloro-3-diazo- facilitates the construction of various carbocyclic frameworks, from highly strained small rings to complex polycyclic structures.

Synthesis of Strained Ring Systems (e.g., Cyclopropanes, Cyclobutanones)

Cyclopropanes: Cyclopropane (B1198618) rings are prevalent in numerous natural products and are valuable building blocks in organic synthesis. rsc.org The reaction of diazo compounds with olefins, catalyzed by transition metals like rhodium or palladium, is a powerful method for cyclopropane synthesis. organic-chemistry.orgnih.gov The decomposition of 2-Propanone, 1-chloro-3-diazo- generates a chloroketocarbene that can add to a double bond to form a cyclopropane ring. This approach allows for the construction of functionalized cyclopropanes with controlled stereochemistry. rsc.orgorganic-chemistry.org

Cyclobutanones: Cyclobutanones are key intermediates in the synthesis of more complex molecules. organic-chemistry.org One method for their synthesis involves the [2+2] cycloaddition of a ketene with an alkene. organic-chemistry.org The Wolff rearrangement of α-diazoketones, derived from reagents like 2-Propanone, 1-chloro-3-diazo-, provides a direct route to the necessary ketene intermediate. This ketene can then react with an olefin to furnish the cyclobutanone (B123998) ring system. organic-chemistry.orggoogle.com The regioselectivity of the cycloaddition can be influenced by the substituents on both the ketene and the alkene. google.com

Formation of Polycyclic Frameworks (e.g., Bridged Bicyclo Compounds)

Bridged bicyclic compounds are a class of molecules characterized by two rings sharing non-adjacent carbon atoms. masterorganicchemistry.com Their synthesis often presents a significant challenge due to their inherent ring strain. Intramolecular cycloaddition reactions provide a powerful strategy for constructing these complex frameworks. nih.gov For instance, a suitably functionalized molecule containing a diazo ketone moiety derived from 2-Propanone, 1-chloro-3-diazo- can undergo an intramolecular carbene addition to a tethered alkene. This process can lead to the formation of various bridged bicyclic systems, such as bicyclo[4.2.1]nonane derivatives. unige.ch The nature of the tether and the reaction conditions can influence the stereochemical outcome of the cyclization.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govchalmers.se 2-Propanone, 1-chloro-3-diazo- and related diazo compounds are valuable precursors for the synthesis of a wide array of these important molecular scaffolds. rsc.org

Preparation of Azoles (Oxazoles, Thiazoles, Imidazoles, Pyrazoles, Triazoles, Tetrazoles)

The α-diazoketone structure of 2-Propanone, 1-chloro-3-diazo- makes it a potent building block for the synthesis of five-membered aromatic heterocycles known as azoles. The reactivity of the diazo group, either through cycloaddition or by forming a carbene intermediate, allows for the assembly of these important scaffolds.